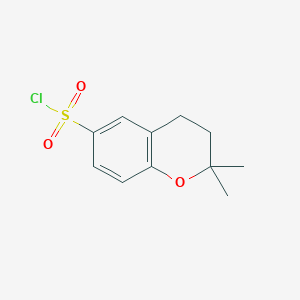

2,2-Dimethyl-6-Chromanesulfonyl Chloride

Overview

Description

Synthesis Analysis

In the first paper, two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized by the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid . This synthesis process is relevant as it provides insight into the methods used to create sterically hindered sulfonyl chlorides, which could be similar to the synthesis of "2,2-Dimethyl-6-Chromanesulfonyl Chloride".

Molecular Structure Analysis

The molecular and electronic structures of the synthesized isomers were characterized by X-ray single crystal diffraction and ab initio quantum-chemical calculations . These techniques are crucial for understanding the molecular structure of sulfonyl chlorides, which would also be applicable to "2,2-Dimethyl-6-Chromanesulfonyl Chloride".

Chemical Reactions Analysis

The papers do not provide specific reactions for "2,2-Dimethyl-6-Chromanesulfonyl Chloride". However, the first paper discusses the kinetic investigations of substitution reactions in aqueous solutions for the synthesized isomers . This information could be used to infer the reactivity of similar compounds, including "2,2-Dimethyl-6-Chromanesulfonyl Chloride".

Physical and Chemical Properties Analysis

The vibrational spectra of dimethylaminosulfonyl chloride and its C-deuterated derivative were recorded and analyzed in the second paper . This analysis helps in understanding the physical properties such as vibrational frequencies, which could be compared to those of "2,2-Dimethyl-6-Chromanesulfonyl Chloride" if data were available.

The third paper describes a high-performance liquid chromatography method for the separation of dimethylaminoazobenzene sulfonyl amino acids . While this does not directly relate to "2,2-Dimethyl-6-Chromanesulfonyl Chloride", it does provide insight into the analytical techniques that could be used to study the physical and chemical properties of sulfonyl chloride derivatives.

The fourth paper discusses the size-exclusion chromatography of lignins using dimethyl sulfoxide/water and dimethylacetamide . This paper is less relevant to the compound but does offer a perspective on the solubility and analysis of complex organic molecules in various solvents.

Lastly, the fifth paper presents a method for the sensitive determination of pipecolic acid using a fluorescent labelling reagent that is a phenylsulfonyl chloride derivative . This demonstrates the application of sulfonyl chlorides in analytical chemistry, which could be extrapolated to the study of "2,2-Dimethyl-6-Chromanesulfonyl Chloride".

Scientific Research Applications

Chemical Synthesis in Ionic Liquids

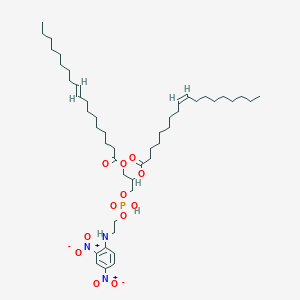

- The S(N)2 reaction of dimethyl-4-nitrophenylsulfonium salts, which may include derivatives of 2,2-Dimethyl-6-Chromanesulfonyl Chloride, was studied in ionic liquids. These liquids offer novel behaviors not achievable in molecular solvents (Hallett et al., 2009).

Solvent Viability in Biomedical Research

- Dimethyl sulfoxide, related to 2,2-Dimethyl-6-Chromanesulfonyl Chloride, is noted for its use in biomedical research as a solvent. Its ability to dissolve lipophilic compounds and miscibility with water highlight its importance in the field (Sanmartín-Suárez et al., 2011).

Methodology in Chemical Preparations

- A method for preparing methanesulfonyl chloride-d3 from dimethyl sulfoxide-d6, which could be similar to preparations involving 2,2-Dimethyl-6-Chromanesulfonyl Chloride, has been described, demonstrating the chemical's versatility in laboratory preparations (Hanai & Okuda, 1977).

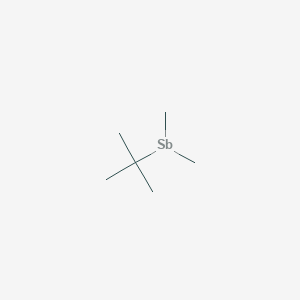

Metal Ions Detection

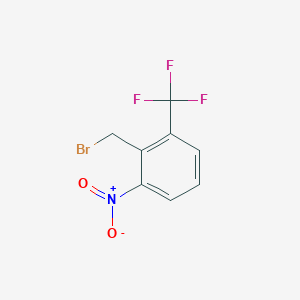

- Dansyl chloride, a compound related to 2,2-Dimethyl-6-Chromanesulfonyl Chloride, has been used to develop a fluorescent sensor for detecting toxic metals such as antimony and thallium (Qureshi et al., 2019).

Reactivity in Solvent Selection

- Studies on 2,2-dimethylpropanesulfinyl chloride with activated zinc in different solvents offer insights into the reactivity of similar compounds like 2,2-Dimethyl-6-Chromanesulfonyl Chloride in various solvent environments (Freeman & Angeletakis, 1982).

Safety and Hazards

The compound is considered hazardous. It causes severe skin burns and eye damage . If the exposure limits are exceeded, irritation or other symptoms are experienced . It is recommended to wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). In case of exposure, it is advised to use a full-face respirator .

properties

IUPAC Name |

2,2-dimethyl-3,4-dihydrochromene-6-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO3S/c1-11(2)6-5-8-7-9(16(12,13)14)3-4-10(8)15-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQKIRXYJVLZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381544 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Dimethyl-6-Chromanesulfonyl Chloride | |

CAS RN |

131880-55-2 | |

| Record name | 2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

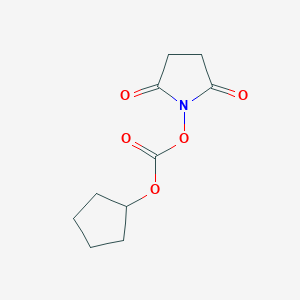

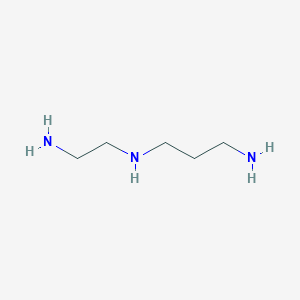

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-ethoxy-4,5-dihydro-1H-pyrazolo[3,4-f]quinoline](/img/structure/B145425.png)

![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)